METHYL 4-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDO]BENZOATE
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Overview
Description
METHYL 4-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDO]BENZOATE is a complex organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its broad range of chemical and biological properties, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDO]BENZOATE typically involves the following steps:
Formation of 2-Methyl-5-nitroimidazole: This can be achieved by nitration of 2-methylimidazole using nitric acid.
Acetylation: The 2-methyl-5-nitroimidazole is then acetylated to form 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid.
Amidation: The acetic acid derivative is reacted with 4-aminobenzoic acid to form the amide linkage.
Esterification: Finally, the carboxylic acid group of the benzoic acid derivative is esterified with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Imidazoles: Nucleophilic substitution reactions can yield various substituted imidazole derivatives.
Scientific Research Applications
METHYL 4-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDO]BENZOATE has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 4-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDO]BENZOATE involves its interaction with microbial DNA. The nitro group undergoes reduction within the microbial cell, leading to the formation of reactive intermediates that cause DNA strand breakage and ultimately cell death. This compound targets the DNA synthesis pathway, making it effective against a broad range of microorganisms.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known antimicrobial agent with a similar imidazole structure.
Tinidazole: Another antimicrobial agent with a nitroimidazole core.
Ornidazole: Similar in structure and function to metronidazole and tinidazole.
Uniqueness
METHYL 4-[2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDO]BENZOATE is unique due to its specific ester and amide linkages, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other nitroimidazole derivatives. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 4-[[2-(2-methyl-5-nitroimidazol-1-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O5/c1-9-15-7-13(18(21)22)17(9)8-12(19)16-11-5-3-10(4-6-11)14(20)23-2/h3-7H,8H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXDSXUSXPEWMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1CC(=O)NC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47203889 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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